molecular formula C10H12ClFN2S B2453312 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 282104-32-9

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B2453312
CAS No.: 282104-32-9
M. Wt: 246.73
InChI Key: WQRHYTYFICBZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a dihydroimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:

    Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2-fluorobenzyl chloride with a thiol compound, resulting in the formation of 2-fluorobenzyl thioether.

    Cyclization to Form Imidazole Ring: The thioether intermediate is then subjected to cyclization with an appropriate diamine, such as ethylenediamine, under acidic conditions to form the dihydroimidazole ring.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the imidazole ring.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alkoxides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Uniqueness

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHYTYFICBZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.